5'-Guanylylmethylenediphosphonate

Vue d'ensemble

Description

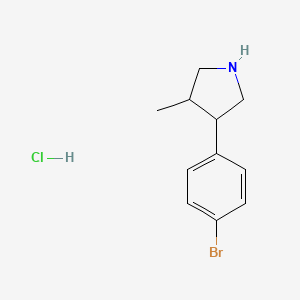

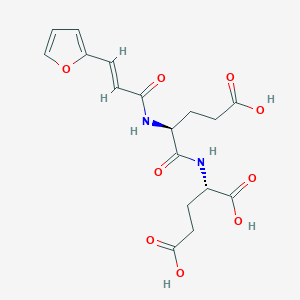

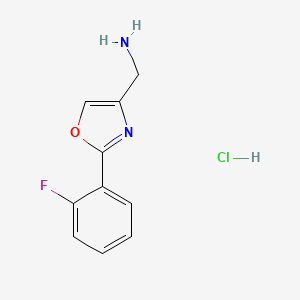

5’-Guanylylmethylenediphosphonate is a nucleoside triphosphate analogue. It is guanosine substituted at position 5’ by a (beta,gamma-methylene)triphosphate group . It is a crucial compound used in the research of various diseases serving as a potent inhibitor of adenylate cyclase, which can help regulate intracellular cyclic AMP levels .

Molecular Structure Analysis

The molecular formula of 5’-Guanylylmethylenediphosphonate is C11H18N5O13P3 . The IUPAC name is [[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid .Applications De Recherche Scientifique

Activation of Adenylate Cyclase

5'-Guanylylmethylenediphosphonate (5'-Guanylylmethylenediphosphonate) shows potential in activating adenylate cyclase, an enzyme involved in the conversion of ATP to cAMP, a critical signaling molecule. Research by Cuatrecasas, Jacobs, and Bennett (1975) demonstrated that 5'-Guanylylmethylenediphosphonate could stimulate adenylate cyclase activity in rat fat pad membranes. This activation was found to be hormone-dependent, suggesting a role for 5'-Guanylylmethylenediphosphonate in hormonal regulation of adenylate cyclase (Cuatrecasas, Jacobs, & Bennett, 1975).

Ribosomal Binding and Protein Synthesis

5'-Guanylylmethylenediphosphonate also plays a role in ribosomal binding and protein synthesis. Mazumder (1972) found that 5'-Guanylylmethylenediphosphonate is not essential for the formation of an AUG-directed, initiation factor IF-2-dependent initiation complex on the 30S subunit or for positioning of fMet-tRNA. However, the recycling of limiting amounts of IF-2 requires both GTP and the 50S subunit, indicating a complex interaction with 5'-Guanylylmethylenediphosphonate in the ribosomal machinery (Mazumder, 1972).

Helix Formation in Guanylic Acid

The study of helix formation in guanylic acid, including its 5' isomer, reveals insights into the structural properties of 5'-Guanylylmethylenediphosphonate. Gellert, Lipsett, and Davies (1962) observed that concentrated solutions of guanylic acid, which include 5'-Guanylylmethylenediphosphonate, can form a gel. This gel formation is thought to be due to helix formation by guanylic acid, suggesting a potential structural role for 5'-Guanylylmethylenediphosphonate in biochemical systems (Gellert, Lipsett, & Davies, 1962).

Probing DNA Polymerases and G Proteins

5'-Guanylylmethylenediphosphonate has been used to probe the functions of DNA polymerases and G proteins. Arabshahi et al. (1990) synthesized 5'-polyphosphates of N2-(p-n-butylphenyl)-2'-deoxyguanosine and -guanosine containing a difluoromethylene group, including 5'-Guanylylmethylenediphosphonate. These were used to test their ability to displace [3H]GDP from GTP binding proteins and inhibit DNA polymerase alpha, demonstrating the utility of 5'-Guanylylmethylenediphosphonate in studying these important biological molecules (Arabshahi et al., 1990).

Propriétés

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBDHXOBFUBCJD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70930365 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Guanylylmethylenediphosphonate | |

CAS RN |

13912-93-1 | |

| Record name | 5′-Guanylic acid, monoanhydride with methylenebis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13912-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013912931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Guanylylmethylenebisphosphonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70930365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.,.GAMMA.-METHYLENE GUANOSINE 5'-TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E15I11U9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)

![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)